molecular formula C17H13Cl2N5O5 B6059880 N'-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide

Cat. No.: B6059880
M. Wt: 438.2 g/mol
InChI Key: JQZACSJTVRZTBZ-SCDVKCJHSA-N
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Description

N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and derivatives of benzaldehyde and pyrazole. Examples include:

  • N’-(5-chloro-2-hydroxybenzylidene)-2-furohydrazide
  • 5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide

Uniqueness

N’-(5-chloro-2-hydroxybenzylidene)-5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O5/c1-9-15(19)16(24(27)28)22-23(9)8-12-3-5-14(29-12)17(26)21-20-7-10-6-11(18)2-4-13(10)25/h2-7,25H,8H2,1H3,(H,21,26)/b20-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZACSJTVRZTBZ-SCDVKCJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)Cl)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C\C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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